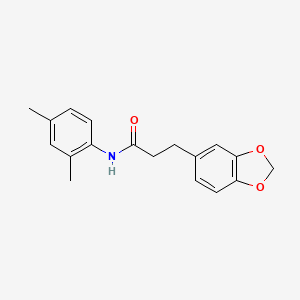

![molecular formula C17H22N4O3S B4617037 N-[4-乙基-5-甲基-3-(4-吗啉羰基)-2-噻吩基]-1-甲基-1H-吡唑-5-甲酰胺](/img/structure/B4617037.png)

N-[4-乙基-5-甲基-3-(4-吗啉羰基)-2-噻吩基]-1-甲基-1H-吡唑-5-甲酰胺

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the compound of interest, involves multi-step organic reactions that may include cyclization, nucleophilic substitution, and the use of catalysts to improve yields. For example, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists demonstrates the complexity of synthesizing pyrazole derivatives, where the nature of pyrazole substituents was found crucial for activity (Díaz et al., 2012).

Molecular Structure Analysis

Pyrazole derivatives often exhibit interesting molecular structures due to their aromaticity and potential for hydrogen bonding. The crystal structure of various pyrazole derivatives has been studied, revealing information about their geometric parameters and conformation. For instance, the structures of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides were analyzed, showing that the pyrazoline ring approximates an envelope conformation with significant intermolecular hydrogen bonding interactions (Köysal et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including nucleophilic substitutions, condensations, and more. These reactions are influenced by the presence of functional groups in the molecule. The reactivity of the pyrazole ring, for instance, is a key factor in the compound's chemical properties, as seen in the synthesis and characterization of various pyrazole derivatives (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry and materials science. Studies on similar compounds, such as the synthesis, spectral, and X-ray crystal structure of pyrazole carboxamides, provide insights into their stability, conformation, and intermolecular interactions, which are critical for understanding the physical characteristics of these molecules (Kumara et al., 2018).

科学研究应用

人体处置和代谢

一项关于 SB-649868(一种结构类似的化合物)的处置和代谢研究重点关注其作为治疗失眠的食欲素 1 和 2 受体拮抗剂的潜力。该研究表明其主要通过粪便排出,只有极少量的未变化物质被排出。代谢的主要途径已被确定,突显了该化合物的广泛代谢(Renzulli 等,2011)。

成像中枢大麻素受体

另一项研究应用了一种结构相关的化合物 [123I]AM281,一种 CB1 拮抗剂,用于使用 SPECT 对抽动症患者的中枢大麻素受体进行成像。这项研究不仅评估了与 CB1 受体的特异性结合,还评估了与该程序相关的辐射暴露(Berding 等,2004)。

接触杀虫剂

对南澳大利亚学龄前儿童接触有机磷和拟除虫菊酯杀虫剂的环境暴露的调查突显了儿童中普遍存在的慢性暴露。这项研究强调了了解普通人群,尤其是幼儿接触潜在有毒化学物质程度的重要性(Babina 等,2012)。

抗氧化剂化合物的代谢

对人类各种食物中抗氧化剂鞣花单宁的代谢的研究确定了代谢中的生物标记和个体变异性。这项研究提供了对具有抗氧化和癌症化学预防活性的膳食多酚在人体内如何代谢的见解(Cerdá 等,2005)。

新型尿毒症毒素鉴定

一项关于 N-甲基-2-吡啶酮-5-甲酰胺 (2PY) 的研究提出将其作为一种新型尿毒症毒素。这项研究探讨了其对聚(ADP-核糖)聚合酶的潜在抑制作用,表明对慢性肾衰竭患者的影响(Rutkowski 等,2003)。

属性

IUPAC Name |

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-4-12-11(2)25-16(19-15(22)13-5-6-18-20(13)3)14(12)17(23)21-7-9-24-10-8-21/h5-6H,4,7-10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVKMXOOTMIDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=NN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4616954.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4616966.png)

![methyl [3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4616974.png)

![2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4616980.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616986.png)

![ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4616990.png)

![2,8,10-trimethyl-4-(1-pyrrolidinyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4616991.png)

![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4616994.png)

![3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4617012.png)

![N-(2-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4617035.png)

![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)

![N-benzyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4617057.png)